molecular formula CH2ClI B593184 Chloroiodomethane-D2 CAS No. 129933-14-8

Chloroiodomethane-D2

Cat. No.: B593184
CAS No.: 129933-14-8
M. Wt: 178.394
InChI Key: PJGJQVRXEUVAFT-DICFDUPASA-N
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Description

Chloroiodomethane-D2, also known as chloro-dideuterio-iodomethane, is an organochloride compound with the molecular formula CD2ICl. It is a colorless liquid with a sweet smell and is used in various applications, including as a solvent, reagent, and reactant in chemical syntheses. This compound is a deuterated form of chloroiodomethane, where the hydrogen atoms are replaced with deuterium, making it useful in isotopic labeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroiodomethane-D2 can be synthesized from dichloromethane and sodium iodide in the presence of dimethylformamide (DMF) as a solvent. The reaction involves mixing sodium iodide and dichloromethane in a 2:5 weight ratio, with sodium iodide and DMF in a 1:2-2.5 weight ratio. The mixture is stirred and heated to a slow reflux, allowing the reaction to proceed isothermally for 6-8 hours .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes the following steps:

    Synthetic Reaction: Sodium iodide, dichloromethane, and DMF are mixed and heated to reflux.

    Washing: The reaction mixture is washed with hypo solution, followed by water to remove impurities.

    Refining: The product is separated from dichloromethane under normal pressure and then distilled under reduced pressure to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Chloroiodomethane-D2 undergoes various chemical reactions, including:

    Cyclopropanation (Simmons-Smith Reaction): It often replaces diiodomethane due to higher yields and selectivity.

    Mannich Reaction: Used in aminomethylation of carbonyl compounds.

    Epoxidation: Involves the formation of epoxides from alkenes.

    Ring Opening: Reacts with alkenes to form ring-opened products.

    Addition to Terminal Alkenes: Adds to terminal alkenes to form substituted products

Common Reagents and Conditions:

    Cyclopropanation: Zinc-copper couple and alkenes.

    Mannich Reaction: Formaldehyde and secondary amines.

    Epoxidation: Peracids or hydrogen peroxide.

    Ring Opening: Strong acids or bases.

    Addition to Terminal Alkenes: Catalysts like palladium or nickel

Major Products:

    Cyclopropanation: Cyclopropane derivatives.

    Mannich Reaction: β-Amino carbonyl compounds.

    Epoxidation: Epoxides.

    Ring Opening: Alcohols or halohydrins.

    Addition to Terminal Alkenes: Substituted alkenes

Scientific Research Applications

Chloroiodomethane-D2 is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in cyclopropanation, Mannich reaction, and epoxidation.

    Biology: Used in isotopic labeling studies to trace metabolic pathways.

    Medicine: Employed in pharmaceutical testing and synthesis of drug intermediates.

    Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals

Comparison with Similar Compounds

  • Chloromethane (CH3Cl)
  • Bromochloromethane (CH2BrCl)
  • Dibromochloromethane (CHBr2Cl)
  • 2-Chloroethanol (C2H5ClO)

Comparison: Chloroiodomethane-D2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Compared to other halomethanes, it offers higher selectivity and yields in certain reactions, such as cyclopropanation, making it a preferred choice in organic synthesis .

Properties

IUPAC Name

chloro-dideuterio-iodomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGJQVRXEUVAFT-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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